molecular formula C15H7Cl3O2 B11466565 6-Chloro-2-(2,4-dichlorophenyl)chromen-4-one CAS No. 36768-57-7

6-Chloro-2-(2,4-dichlorophenyl)chromen-4-one

Cat. No.: B11466565
CAS No.: 36768-57-7
M. Wt: 325.6 g/mol
InChI Key: STUGCLMHODYNAT-UHFFFAOYSA-N
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Description

6-chloro-2-(2,4-dichlorophenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromenones. Chromenones, also known as coumarins, are a group of compounds with a benzopyrone structure. This particular compound is characterized by the presence of chlorine atoms at specific positions on the phenyl and chromenone rings, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(2,4-dichlorophenyl)-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzaldehyde and 6-chlorochromone.

    Condensation Reaction: The key step involves a condensation reaction between 2,4-dichlorobenzaldehyde and 6-chlorochromone in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired chromenone derivative.

    Reaction Conditions: The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions for several hours to ensure complete conversion of the starting materials to the product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 6-chloro-2-(2,4-dichlorophenyl)-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(2,4-dichlorophenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives or other reduced forms.

    Substitution: The chlorine atoms on the phenyl and chromenone rings can be substituted with other functional groups, such as alkyl, aryl, or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used under mild to moderate conditions.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and suitable solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce dihydro derivatives, and substitution can result in a variety of functionalized chromenone derivatives.

Scientific Research Applications

6-chloro-2-(2,4-dichlorophenyl)-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: The compound’s potential pharmacological activities make it a candidate for drug discovery and development. Researchers investigate its effects on various biological targets and pathways to identify potential therapeutic applications.

    Industry: In the industrial sector, the compound is used in the development of specialty chemicals, agrochemicals, and materials science. Its unique properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-chloro-2-(2,4-dichlorophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-phenyl-4H-chromen-4-one: This compound lacks the additional chlorine atoms on the phenyl ring, which may result in different chemical and biological properties.

    2-(2,4-dichlorophenyl)-4H-chromen-4-one: This compound lacks the chlorine atom on the chromenone ring, which can influence its reactivity and biological activity.

    6-chloro-4H-chromen-4-one: This compound lacks the phenyl substituent, which significantly alters its chemical and biological properties.

Uniqueness

6-chloro-2-(2,4-dichlorophenyl)-4H-chromen-4-one is unique due to the presence of chlorine atoms at specific positions on both the phenyl and chromenone rings. These chlorine atoms can influence the compound’s electronic properties, reactivity, and biological activity, making it distinct from other similar compounds. The specific arrangement of chlorine atoms can enhance its potential as a lead compound for drug discovery and other scientific research applications.

Properties

CAS No.

36768-57-7

Molecular Formula

C15H7Cl3O2

Molecular Weight

325.6 g/mol

IUPAC Name

6-chloro-2-(2,4-dichlorophenyl)chromen-4-one

InChI

InChI=1S/C15H7Cl3O2/c16-8-2-4-14-11(5-8)13(19)7-15(20-14)10-3-1-9(17)6-12(10)18/h1-7H

InChI Key

STUGCLMHODYNAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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